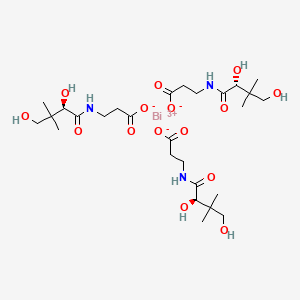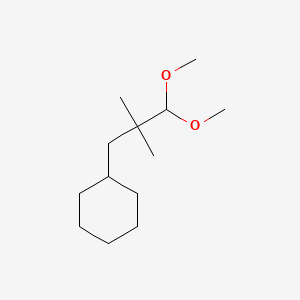
(3,3-Dimethoxy-2,2-dimethylpropyl)cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,3-Dimethoxy-2,2-dimethylpropyl)cyclohexane is an organic compound with the molecular formula C13H26O2 and a molecular weight of 214.34434 g/mol . This compound is characterized by a cyclohexane ring substituted with a (3,3-dimethoxy-2,2-dimethylpropyl) group. It is a colorless liquid with a boiling point of 220.6°C at 760 mmHg and a density of 0.894 g/cm³ .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von (3,3-Dimethoxy-2,2-dimethylpropyl)cyclohexan beinhaltet typischerweise die Alkylierung von Cyclohexan mit einem geeigneten Alkylierungsmittel. Eine gängige Methode ist die Reaktion von Cyclohexan mit (3,3-Dimethoxy-2,2-dimethylpropyl)chlorid in Gegenwart eines Lewis-Säure-Katalysators wie Aluminiumchlorid (AlCl3). Die Reaktion wird unter wasserfreien Bedingungen durchgeführt, um eine Hydrolyse des Alkylierungsmittels zu verhindern.
Industrielle Produktionsmethoden: Die industrielle Produktion von (3,3-Dimethoxy-2,2-dimethylpropyl)cyclohexan folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von kontinuierlichen Strömungsreaktoren, um eine effiziente Mischung und Wärmeübertragung zu gewährleisten. Die Reaktionsbedingungen werden optimiert, um die Ausbeute zu maximieren und Nebenprodukte zu minimieren. Das Endprodukt wird durch Destillation und Rekristallisationstechniken gereinigt.
Analyse Chemischer Reaktionen
Arten von Reaktionen: (3,3-Dimethoxy-2,2-dimethylpropyl)cyclohexan unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit starken Oxidationsmitteln wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.
Reduktion: Die Reduktion der Verbindung kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) durchgeführt werden, um Alkohole zu ergeben.
Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, bei denen die Methoxygruppen durch andere Nucleophile wie Halogenide oder Amine ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: KMnO4 in saurem oder basischem Medium, CrO3 in Essigsäure.
Reduktion: LiAlH4 in trockenem Ether, NaBH4 in Methanol.
Substitution: Halogenide (z. B. HCl, HBr) in Gegenwart eines Katalysators wie Zinkchlorid (ZnCl2).
Hauptprodukte, die gebildet werden:
Oxidation: Ketone, Carbonsäuren.
Reduktion: Alkohole.
Substitution: Halogenierte oder aminierte Derivate.
Wissenschaftliche Forschungsanwendungen
(3,3-Dimethoxy-2,2-dimethylpropyl)cyclohexan hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Zwischenprodukt bei der Synthese komplexer organischer Moleküle verwendet. Es dient als Baustein für die Herstellung verschiedener Derivate.
Biologie: Untersucht wegen seiner möglichen biologischen Aktivität, einschließlich antimikrobieller und antifungaler Eigenschaften.
Medizin: Erforscht wegen seiner möglichen Verwendung in der Medikamentenentwicklung, insbesondere bei der Entwicklung neuer Therapeutika.
Industrie: Wird bei der Produktion von Spezialchemikalien und als Lösungsmittel in bestimmten industriellen Prozessen eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von (3,3-Dimethoxy-2,2-dimethylpropyl)cyclohexan hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann es mit Zellmembranen oder Proteinen interagieren und deren Funktion verändern. Die Methoxygruppen können an Wasserstoffbrückenbindungen und anderen Wechselwirkungen beteiligt sein und die Reaktivität und Bindungsaffinität der Verbindung beeinflussen. Der Cyclohexanring sorgt für strukturelle Stabilität und hydrophoben Charakter, was die Löslichkeit und Verteilung der Verbindung in biologischen Systemen beeinflussen kann.
Ähnliche Verbindungen:
(3,3-Dimethoxy-2,2-dimethylpropyl)benzol: Ähnliche Struktur, jedoch mit einem Benzolring anstelle von Cyclohexan.
(3,3-Dimethoxy-2,2-dimethylpropyl)cyclopentan: Ähnliche Struktur, jedoch mit einem Cyclopentanring anstelle von Cyclohexan.
(3,3-Dimethoxy-2,2-dimethylpropyl)cycloheptan: Ähnliche Struktur, jedoch mit einem Cycloheptanring anstelle von Cyclohexan.
Einzigartigkeit: (3,3-Dimethoxy-2,2-dimethylpropyl)cyclohexan ist einzigartig aufgrund seiner spezifischen Ringgröße und Substitutionsmuster, die ihm besondere physikalische und chemische Eigenschaften verleihen. Der Cyclohexanring bietet ein Gleichgewicht zwischen Starrheit und Flexibilität, wodurch er für verschiedene Anwendungen geeignet ist. Das Vorhandensein von zwei Methoxygruppen erhöht seine Reaktivität und das Potenzial zur Bildung von Wasserstoffbrückenbindungen, was sowohl bei der chemischen Synthese als auch bei biologischen Wechselwirkungen von Vorteil sein kann.
Wirkmechanismus
The mechanism of action of (3,3-Dimethoxy-2,2-dimethylpropyl)cyclohexane depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, altering their function. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The cyclohexane ring provides structural stability and hydrophobic character, which can affect the compound’s solubility and distribution within biological systems.
Vergleich Mit ähnlichen Verbindungen
(3,3-Dimethoxy-2,2-dimethylpropyl)benzene: Similar structure but with a benzene ring instead of cyclohexane.
(3,3-Dimethoxy-2,2-dimethylpropyl)cyclopentane: Similar structure but with a cyclopentane ring instead of cyclohexane.
(3,3-Dimethoxy-2,2-dimethylpropyl)cycloheptane: Similar structure but with a cycloheptane ring instead of cyclohexane.
Uniqueness: (3,3-Dimethoxy-2,2-dimethylpropyl)cyclohexane is unique due to its specific ring size and substitution pattern, which confer distinct physical and chemical properties. The cyclohexane ring provides a balance between rigidity and flexibility, making it suitable for various applications. The presence of two methoxy groups enhances its reactivity and potential for forming hydrogen bonds, which can be advantageous in both chemical synthesis and biological interactions.
Eigenschaften
CAS-Nummer |
94213-58-8 |
|---|---|
Molekularformel |
C13H26O2 |
Molekulargewicht |
214.34 g/mol |
IUPAC-Name |
(3,3-dimethoxy-2,2-dimethylpropyl)cyclohexane |
InChI |
InChI=1S/C13H26O2/c1-13(2,12(14-3)15-4)10-11-8-6-5-7-9-11/h11-12H,5-10H2,1-4H3 |
InChI-Schlüssel |
WPUQECAAGCCMEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC1CCCCC1)C(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




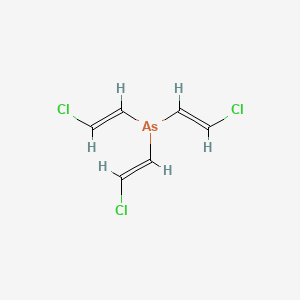

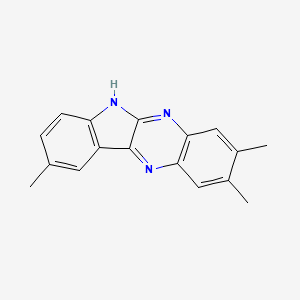
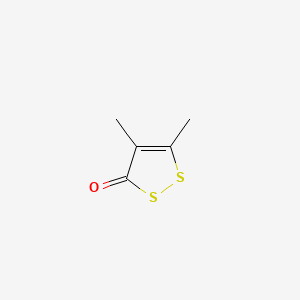

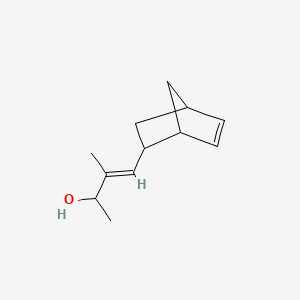

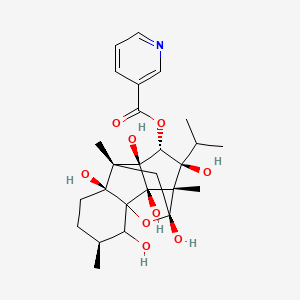
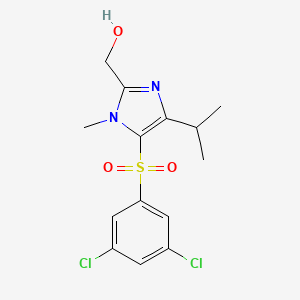

![23-oxa-9λ4,13λ4-dithiahexacyclo[14.7.0.02,10.03,8.011,15.017,22]tricosa-1(16),2(10),3,5,7,11,14,17,19,21-decaene 9,13-dioxide](/img/structure/B12683786.png)
